molecular formula C3H5ClO2 B104145 3-Hydroxypropanoyl chloride CAS No. 109608-73-3

3-Hydroxypropanoyl chloride

Cat. No.: B104145
CAS No.: 109608-73-3
M. Wt: 108.52 g/mol
InChI Key: ZDOWUKFHZLWXJA-UHFFFAOYSA-N
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Description

3-Hydroxypropanoyl chloride is an organic compound with the molecular formula C3H5ClO2. It is a derivative of propanoic acid, where the hydroxyl group is attached to the third carbon atom, and the carboxyl group is converted to an acyl chloride. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis.

Scientific Research Applications

3-Hydroxypropanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biochemistry: It is used in the modification of biomolecules, such as the acylation of proteins and peptides.

    Medicinal Chemistry: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.

Future Directions

3-Hydroxypropanoyl Chloride is used in the production of poly(3-hydroxypropionate), a biodegradable plastic . This plastic is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly(3-hydroxypropionate), and the use of a Malonyl-CoA biosensor increases its yield .

Mechanism of Action

Target of Action

3-Hydroxypropanoyl chloride is a common chemical reagent used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target.

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For instance, it’s used in the synthesis of TNF-α inhibitors , which are drugs that suppress the physiological response to tumor necrosis factor (TNF), which is part of the body’s inflammatory response.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxypropanoyl chloride can be synthesized through several methods:

  • Direct Chlorination: : One common method involves the direct chlorination of 3-hydroxypropanoic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

      Reaction: [ \text{HOCH2CH2COOH} + \text{SOCl2} \rightarrow \text{HOCH2CH2COCl} + \text{SO2} + \text{HCl} ]

      Conditions: Anhydrous, reflux, inert atmosphere (e.g., nitrogen or argon).

  • Indirect Methods: : Another approach involves the conversion of 3-hydroxypropanoic acid to its ester form, followed by chlorination.

      Reaction: [ \text{HOCH2CH2COOH} \rightarrow \text{HOCH2CH2COOR} \rightarrow \text{HOCH2CH2COCl} ]

      Conditions: Esterification followed by chlorination with thionyl chloride or oxalyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in specialized reactors designed to handle corrosive reagents and by-products like sulfur dioxide and hydrogen chloride.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropanoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

      Reaction with Alcohols: [ \text{HOCH2CH2COCl} + \text{R’OH} \rightarrow \text{HOCH2CH2COOR’} + \text{HCl} ]

      Reaction with Amines: [ \text{HOCH2CH2COCl} + \text{R’NH2} \rightarrow \text{HOCH2CH2CONHR’} + \text{HCl} ]

  • Oxidation: : The hydroxyl group can be oxidized to form 3-oxopropanoyl chloride.

      Reaction: [ \text{HOCH2CH2COCl} + \text{[O]} \rightarrow \text{OCH2CH2COCl} ]

      Conditions: Oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

  • Reduction: : The acyl chloride group can be reduced to form 3-hydroxypropanol.

      Reaction: [ \text{HOCH2CH2COCl} + \text{[H]} \rightarrow \text{HOCH2CH2CH2OH} ]

      Conditions: Reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination.

    Oxalyl Chloride ((COCl)2): Alternative chlorinating agent.

    Pyridinium Chlorochromate (PCC): Oxidizing agent.

    Lithium Aluminum Hydride (LiAlH4): Reducing agent.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    3-Oxopropanoyl Chloride: Formed by oxidation.

    3-Hydroxypropanol: Formed by reduction.

Comparison with Similar Compounds

3-Hydroxypropanoyl chloride can be compared with other similar compounds, such as:

    3-Hydroxypropanoic Acid: The parent compound with a carboxyl group instead of an acyl chloride group.

    3-Oxopropanoyl Chloride: The oxidized form of this compound.

    3-Hydroxypropanal: The aldehyde form of the compound.

    3-Hydroxypropanol: The reduced form of the compound.

Uniqueness

The uniqueness of this compound lies in its dual functionality, possessing both a hydroxyl group and an acyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-hydroxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWUKFHZLWXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595491
Record name 3-Hydroxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109608-73-3
Record name 3-Hydroxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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